basic properties of 1,3-Benzothiazole-6,7-diamine hydrochloride
basic properties of 1,3-Benzothiazole-6,7-diamine hydrochloride
An In-Depth Technical Guide to 1,3-Benzothiazole-6,7-diamine hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Abstract
The benzothiazole core is a bicyclic heterocyclic system recognized in medicinal chemistry as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] This guide provides a comprehensive technical overview of a specific, highly functionalized derivative, 1,3-Benzothiazole-6,7-diamine hydrochloride (CAS No: 2193064-32-1).[3] We will explore its fundamental physicochemical properties, propose a detailed synthetic pathway, outline robust analytical methods for its characterization, and discuss its significant potential as a versatile building block for researchers, scientists, and professionals in the field of drug development. The strategic placement of vicinal diamines on the benzene ring offers unique opportunities for subsequent chemical modification, making this compound a valuable starting point for the synthesis of novel compound libraries targeting a range of diseases, including cancer, microbial infections, and neurodegenerative disorders.[4][5]
The Benzothiazole Scaffold: A Foundation of Therapeutic Potential
Benzothiazole is an aromatic heterocyclic compound composed of a benzene ring fused to a five-membered thiazole ring.[6] This structural motif is not merely a synthetic curiosity; it is a cornerstone of numerous therapeutic agents. Its planarity, aromaticity, and the presence of heteroatoms (nitrogen and sulfur) allow for diverse, high-affinity interactions with a wide range of biological targets.[2]
The "privileged" status of this scaffold stems from its derivatives' demonstrated efficacy across multiple therapeutic areas:
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Oncology: Benzothiazole derivatives have been shown to induce apoptosis and inhibit critical cell signaling pathways, such as the PI3K/Akt/mTOR cascade, which is frequently dysregulated in cancer.[1][4]
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Neuroprotection: Certain benzothiazoles, including the FDA-approved drug Riluzole, exhibit neuroprotective effects by modulating glutamate excitotoxicity, a key factor in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[1][6]
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Antimicrobial Activity: The scaffold is integral to compounds showing potent activity against various bacterial and fungal pathogens.[7]
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Anti-inflammatory Effects: Derivatives have been developed as inhibitors of enzymes and pathways involved in the inflammatory response.[5]
The subject of this guide, 1,3-Benzothiazole-6,7-diamine hydrochloride , is particularly noteworthy. The presence of two adjacent amine groups on the benzoid ring provides chemically reactive handles. This allows for the construction of more complex molecular architectures, such as new fused heterocyclic rings or the attachment of various pharmacophores, enabling the exploration of a vast chemical space in the quest for novel drug candidates.
Core Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a research setting. While extensive experimental data for this specific salt is not widely published, we can define its core attributes and infer others based on its structure and data from related compounds.
| Property | Value / Description | Source / Rationale |
| Chemical Structure | ![]() | - |
| CAS Number | 2193064-32-1 | [3] |
| Molecular Formula | C₇H₈N₃S · HCl | [3] |
| Molecular Weight | 217.69 g/mol | Calculated |
| IUPAC Name | 1,3-benzothiazole-6,7-diamine hydrochloride | [3] |
| Appearance | Likely a crystalline solid (e.g., off-white to yellow or brown powder). | Inferred from the nature of hydrochloride salts of aromatic amines. |
| Solubility | Expected to have enhanced solubility in water and polar protic solvents (e.g., methanol, ethanol) compared to its free base form. Limited solubility in nonpolar organic solvents. | The hydrochloride salt form significantly increases polarity and the ability to form hydrogen bonds with protic solvents. |
| Stability | The compound should be stored in a tightly sealed container, protected from light and moisture.[8] The free amine groups are susceptible to oxidation over time, which may lead to discoloration. | General best practices for storing aromatic amines. |
Synthesis and Purification
While a specific, peer-reviewed synthesis for 1,3-Benzothiazole-6,7-diamine hydrochloride is not prominently documented, a scientifically sound pathway can be constructed from established methodologies for synthesizing substituted benzothiazoles. The most common and versatile approach involves the cyclization of a corresponding 2-aminothiophenol derivative.
Proposed Synthetic Workflow
The following workflow outlines a logical, multi-step synthesis. The key is the strategic introduction of the amine and thiol functionalities onto the benzene ring, followed by cyclization to form the thiazole ring.
Caption: Proposed synthetic workflow for 1,3-Benzothiazole-6,7-diamine hydrochloride.
Detailed Experimental Protocol
This protocol is a representative example. Researchers should optimize conditions based on available laboratory equipment and reagents.
Step 1: Synthesis of 2-Amino-6-nitro-1,3-benzothiazole (via Hugerschoff Synthesis)
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Rationale: This classic method builds the benzothiazole ring from a substituted aniline. We start with 4-nitro-1,2-phenylenediamine.
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In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 4-nitro-1,2-phenylenediamine (1 eq.) in glacial acetic acid.
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Cool the solution to 0-5°C in an ice-salt bath.
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Add potassium thiocyanate (KSCN, 2.2 eq.) to the stirred solution.
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Prepare a solution of bromine (Br₂, 1.1 eq.) in glacial acetic acid and add it dropwise to the reaction mixture, ensuring the temperature remains below 10°C. The causality here is critical: slow addition prevents runaway exotherms and the formation of polybrominated byproducts.[9]
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After the addition is complete, continue stirring at low temperature for 2-3 hours, then allow the mixture to warm to room temperature and stir overnight.
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The precipitated product, 2-amino-6-nitro-1,3-benzothiazole, is collected by vacuum filtration, washed with cold acetic acid and then water to remove salts, and dried.
Step 2: Reduction of the Nitro Group
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Rationale: The nitro group must be converted to an amine. A common and effective method is catalytic hydrogenation or reduction with a metal like tin or iron in acidic media.
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Suspend the 2-amino-6-nitro-1,3-benzothiazole (1 eq.) in ethanol in a flask.
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Add stannous chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq.) and concentrated hydrochloric acid (HCl).
-
Heat the mixture to reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture and neutralize it carefully with a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution to precipitate the free base product.
-
Filter the crude product, wash thoroughly with water, and dry.
Step 3: Purification of the Free Base
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Rationale: Purification is essential to ensure the quality of the final product. Recrystallization is suitable for crystalline solids, while column chromatography offers higher resolution for removing closely related impurities.
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Recrystallization: Dissolve the crude 1,3-Benzothiazole-6,7-diamine in a minimal amount of a hot solvent mixture, such as ethanol/water or ethyl acetate/hexane. Allow the solution to cool slowly to form pure crystals, which are then collected by filtration.
-
Column Chromatography: If needed, purify the compound on a silica gel column using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure free base.[10]
Step 4: Formation of the Hydrochloride Salt
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Rationale: Converting the basic free base to its hydrochloride salt increases its stability and aqueous solubility, which is often desirable for biological testing and storage.
-
Dissolve the purified 1,3-Benzothiazole-6,7-diamine free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Slowly add a solution of HCl in the same solvent (or bubble dry HCl gas through the solution) while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with a small amount of the cold anhydrous solvent, and dry under vacuum.
Analytical Characterization
Rigorous analytical validation is non-negotiable to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
| Analytical Technique | Purpose | Expected Results |
| ¹H NMR | Structural confirmation and proton environment analysis. | - Aromatic protons (H-4, H-5) appearing as doublets or multiplets in the δ 7.0-8.0 ppm range.- A singlet for the proton at the C-2 position (if present, though this compound is unsubstituted at C-2).- Broad, D₂O-exchangeable signals for the amine (-NH₂) and ammonium (-NH₃⁺) protons, likely downfield. |
| ¹³C NMR | Carbon skeleton confirmation. | - Aromatic carbons in the δ 110-150 ppm range.- The C=N carbon of the thiazole ring appearing significantly downfield, potentially around δ 165-175 ppm.[11] |
| FT-IR Spectroscopy | Functional group identification. | - Broad N-H stretching vibrations from 3200-3500 cm⁻¹.- Aromatic C-H stretches around 3000-3100 cm⁻¹.- C=N imine stretch around 1600-1650 cm⁻¹.- C-S stretch in the fingerprint region (~600-800 cm⁻¹).[11][12] |
| Mass Spectrometry (MS) | Molecular weight confirmation. | An [M+H]⁺ peak corresponding to the mass of the free base (C₇H₇N₃S, MW = 165.22). |
| HPLC | Purity assessment. | A single major peak under optimized conditions, allowing for quantification of purity (e.g., >95%). |
| Elemental Analysis | Confirmation of elemental composition. | The experimental percentages of C, H, N, S, and Cl should match the calculated theoretical values for C₇H₉ClN₃S. |
Applications in Research and Drug Development
The primary value of 1,3-Benzothiazole-6,7-diamine hydrochloride lies in its potential as a versatile chemical scaffold. The vicinal diamine groups are nucleophilic and offer a platform for a wide array of chemical transformations.
Role as a Chemical Building Block
The two amine groups can be derivatized to rapidly generate compound libraries for high-throughput screening.
Caption: Potential derivatization pathways for the 6,7-diamine scaffold.
Targeting Biological Pathways
Derivatives synthesized from this scaffold could be designed to target key signaling pathways implicated in disease. For example, by incorporating moieties known to interact with kinase active sites, novel inhibitors could be developed.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a hypothetical drug.
Safety, Handling, and Storage
As a research chemical, 1,3-Benzothiazole-6,7-diamine hydrochloride requires careful handling. While a specific Safety Data Sheet (SDS) is not available, data from analogous benzothiazole compounds provide a strong basis for safe laboratory practices.
-
Hazard Classification: Based on related compounds, it should be treated as harmful if swallowed, inhaled, or in contact with skin, and as a substance that causes serious eye irritation.[8][13][14]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. All handling of the solid powder or its solutions should be performed inside a certified chemical fume hood to avoid inhalation.[15][16]
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[13][15]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[15]
-
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Protect from moisture and light.[8]
Conclusion
1,3-Benzothiazole-6,7-diamine hydrochloride is more than just another heterocyclic compound; it is a strategically designed chemical tool. Its core benzothiazole structure provides a proven pharmacophore, while the vicinal diamine groups offer exceptional synthetic versatility. For researchers in drug discovery, this compound represents a valuable starting point for creating diverse libraries of novel molecules with the potential to modulate a wide range of biological targets. By following sound synthetic strategies, rigorous analytical validation, and safe handling practices, scientists can effectively leverage the properties of this scaffold to advance the development of next-generation therapeutics.
References
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